3-Bromo-5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
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Overview
Description
3-Bromo-5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-chloropyridine and 2,5-dimethylpyrrole.
Coupling Reaction: The key step involves a coupling reaction between 3-bromo-5-chloropyridine and 2,5-dimethylpyrrole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole moiety can undergo oxidation to form corresponding pyrrole oxides or reduction to form pyrrolidines.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles (e.g., amines, thiols) and a base (e.g., sodium hydride) in a polar solvent (e.g., dimethyl sulfoxide) at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyrrole oxides.
Reduction: Formation of pyrrolidines.
Scientific Research Applications
3-Bromo-5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Chemical Research: It serves as a building block in the synthesis of more complex heterocyclic compounds for various chemical research applications.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine: Lacks the dimethyl substitution on the pyrrole ring.
3-Bromo-5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzene: Features a benzene ring instead of a pyridine ring.
Uniqueness
3-Bromo-5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the dimethyl-substituted pyrrole moiety, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H10BrClN2 |
---|---|
Molecular Weight |
285.57 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-(2,5-dimethylpyrrol-1-yl)pyridine |
InChI |
InChI=1S/C11H10BrClN2/c1-7-3-4-8(2)15(7)11-10(12)5-9(13)6-14-11/h3-6H,1-2H3 |
InChI Key |
WYWNBHDKKWDMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=N2)Cl)Br)C |
Origin of Product |
United States |
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